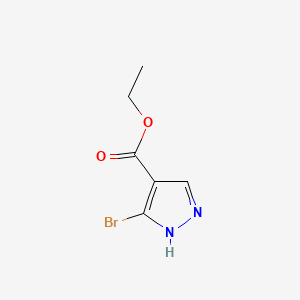

Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring system is a cornerstone of modern heterocyclic chemistry. numberanalytics.comresearchgate.net As a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, its unique electronic structure confers a range of chemical properties that have been exploited across various scientific disciplines. globalresearchonline.net Pyrazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets, which makes them a frequent component in drug design and development. nih.gov

The versatility of the pyrazole core is evident in its wide-ranging applications. Derivatives have been extensively studied and utilized in pharmaceuticals as anti-inflammatory, antimicrobial, and anticancer agents. numberanalytics.comglobalresearchonline.net Beyond medicine, they are crucial in the agrochemical industry, forming the basis for many pesticides and herbicides. numberanalytics.comresearchgate.net The pyrazole scaffold is also integral to materials science, where its derivatives are used in the creation of dyes, fluorescent agents, and conducting polymers. numberanalytics.comglobalresearchonline.net The stability of the ring, coupled with its capacity for functionalization at multiple positions, allows for the systematic modification of its properties, making it a highly valuable building block for chemists. globalresearchonline.netnih.gov

Contextualizing Ethyl 3-bromo-1H-pyrazole-4-carboxylate within Bromo-Pyrazole Chemistry

The primary utility of bromo-pyrazoles in chemical synthesis lies in their capacity to participate in a wide array of cross-coupling reactions. The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods like Suzuki, Heck, and Sonogashira couplings. This makes bromo-pyrazoles invaluable starting materials for constructing more complex molecular architectures. For instance, related compounds such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate are key intermediates in the synthesis of modern insecticides. google.com Similarly, other bromo-pyrazole carboxylates, like 5-bromo-1H-pyrazole-3-carboxylate, have been synthesized as essential precursors for targeted inhibitors in biomedical research. acs.org These examples highlight the role of bromo-pyrazole esters as foundational building blocks for creating functional molecules for agrochemical and pharmaceutical research.

Scope and Research Focus on this compound

This article focuses specifically on this compound, a distinct isomer within the bromo-pyrazole carboxylate family. Its structure is characterized by a pyrazole ring substituted with a bromine atom at position 3 and an ethyl carboxylate group at position 4. This specific arrangement of functional groups dictates its chemical reactivity and potential applications as a research chemical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1353100-91-0 | bldpharm.comsynquestlabs.com |

| Molecular Formula | C₆H₇BrN₂O₂ | bldpharm.comuni.lu |

| Molecular Weight | 219.04 g/mol | bldpharm.com |

| Monoisotopic Mass | 217.96909 Da | uni.lu |

| SMILES Code | CCOC(=O)C1=CNN=C1Br | bldpharm.com |

| InChIKey | HMONTLMXUZERMC-UHFFFAOYSA-N | uni.lu |

Research into this compound is primarily centered on its utility as a synthetic intermediate. One documented synthetic route to this compound involves a Sandmeyer-type reaction starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. chemicalbook.com

Table 2: Synthesis of this compound

| Reactants | Reagents | Solvent | Conditions | Product Yield | Source |

|---|---|---|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Copper (II) bromide, Isoamyl nitrite (B80452) | Acetonitrile (B52724) | 0°C, then heated to 50°C overnight | 100% (crude) | chemicalbook.com |

The structure of the resulting compound has been confirmed by spectroscopic methods. The proton nuclear magnetic resonance (¹H NMR) spectrum provides key diagnostic signals. chemicalbook.com

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Source |

|---|---|---|---|---|---|

| 9.78 ppm | broad singlet | 1H | NH | CDCl₃ | chemicalbook.com |

| 8.10 ppm | broad singlet | 1H | Pyrazole-H | CDCl₃ | chemicalbook.com |

| 4.33 ppm | quartet | 2H | -CH₂- | CDCl₃ | chemicalbook.com |

| 1.36 ppm | multiplet | 3H | -CH₃ | CDCl₃ | chemicalbook.com |

The research focus on this compound is driven by its potential as a versatile building block. The three key functional groups—the N-H of the pyrazole ring, the bromo substituent, and the ethyl ester—can each be targeted for specific chemical transformations. The N-H site allows for alkylation or arylation, the bromine atom is primed for cross-coupling reactions, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. This trifunctional nature enables the synthesis of a diverse library of more complex pyrazole derivatives for screening in drug discovery and agrochemical development programs.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-bromo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMONTLMXUZERMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719102 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-91-0 | |

| Record name | Ethyl 5-bromo-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Bromo 1h Pyrazole 4 Carboxylate and Its Analogs

Precursor Synthesis and Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the foundational step in the synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate. This process relies on the careful selection and reaction of appropriate precursors to form the heterocyclic core. Two primary strategies, condensation reactions and cycloaddition reactions, have proven to be highly effective.

Condensation Reactions in Pyrazole Ring Construction

Condensation reactions are a classical and widely employed method for synthesizing the pyrazole ring. youtube.comnih.gov This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comnih.govijpsjournal.com The versatility of this method allows for the introduction of various substituents onto the pyrazole ring by choosing appropriately functionalized starting materials. ijpsjournal.combeilstein-journals.org

For instance, the reaction of a hydrazine with a β-ketoester can directly lead to the formation of a pyrazole with a carboxylate group. google.com The regioselectivity of this reaction, which determines the final position of the substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. beilstein-journals.orgacs.org In some cases, the reaction may yield a mixture of regioisomers, necessitating careful purification. google.com

A variety of catalysts, including acids like sulfuric acid and Lewis acids, can be used to promote the condensation reaction. beilstein-journals.orgjmcs.org.mx Furthermore, the use of microwave irradiation has been shown to accelerate the reaction and improve yields in some cases. jmcs.org.mx The generation of 1,3-dicarbonyl compounds in situ from enolates and carboxylic acid chlorides is another strategy to streamline the synthesis. beilstein-journals.org

Cycloaddition Strategies for Pyrazole Core Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a powerful and often highly regioselective alternative for constructing the pyrazole core. nih.govnih.govorganic-chemistry.org This strategy involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. nih.govorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition is a prominent example, where nitrile imines react with alkynes to form pyrazoles. nih.gov To overcome challenges associated with the handling of some alkynes, alkyne surrogates, such as substituted bromoalkenes, can be employed. nih.gov These surrogates react with the 1,3-dipole to form an intermediate that subsequently eliminates a small molecule, like hydrogen bromide, to yield the aromatic pyrazole ring. nih.gov

Another approach involves the reaction of diazo compounds, which can be generated in situ from N-tosylhydrazones, with alkynes or alkyne equivalents. organic-chemistry.org The regioselectivity of these cycloaddition reactions is a key advantage, often providing a single, well-defined product. nih.govorganic-chemistry.org Various catalysts, including copper and silver, can be utilized to promote these reactions and expand their scope. nih.govorganic-chemistry.org

Regioselective Bromination Techniques

Introducing a bromine atom at the desired position on the pyrazole ring is a crucial step in the synthesis of this compound. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, but controlling the position of bromination requires specific strategies.

Electrophilic Bromination Protocols

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the pyrazole ring. doi.orgmdpi.com The pyrazole ring is generally reactive towards electrophiles, with the C4 position being the most susceptible to attack. chim.it However, direct bromination of an unsubstituted pyrazole often leads to the formation of 4-bromopyrazole. To achieve bromination at the C3 position, the C4 position must be blocked, or the reaction conditions must be carefully controlled to favor substitution at other positions.

In the case of ethyl 1H-pyrazole-4-carboxylate, the presence of the electron-withdrawing carboxylate group at the C4 position deactivates this position towards further electrophilic attack, thereby directing the incoming electrophile to other positions on the ring. One established method involves the Sandmeyer-type reaction, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. chemicalbook.com This precursor is treated with a nitrite (B80452) source, such as isoamyl nitrite, in the presence of a copper(II) bromide catalyst to yield the desired this compound. chemicalbook.com

Brominating Agents and Reaction Condition Optimization

The choice of brominating agent and the optimization of reaction conditions are critical for achieving high yields and regioselectivity in the bromination of pyrazoles.

| Brominating Agent | Substrate | Conditions | Outcome | Reference |

| Bromine (Br₂) | Ethyl 4-pyrazolecarboxylate | Sodium acetate (B1210297), Tetrahydrofuran | Formation of Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate | doi.org |

| N-Bromosuccinimide (NBS) | 1,3-Diketones and Arylhydrazines | Solvent-free, Silica-supported sulfuric acid | One-pot synthesis of 4-bromopyrazole derivatives | jmcs.org.mxresearchgate.net |

| Copper (II) Bromide/Isoamyl Nitrite | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Acetonitrile (B52724), 50°C | Synthesis of this compound | chemicalbook.com |

| N-Bromosaccharin | 1,3-Diketones and Arylhydrazines | Solvent-free, Silica (B1680970) gel supported sulfuric acid | One-pot regioselective synthesis of 4-bromopyrazole derivatives | researchgate.net |

| Tetrabutylammonium (B224687) tribromide (TBATB) | Pyrrolo[1,2-a]quinoxaline | Dimethyl sulfoxide, 60-80°C | Selective C3-bromination or 1,3-dibromination | nih.gov |

Commonly used brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). jmcs.org.mxdoi.org The reactivity of these agents can be modulated by the choice of solvent and the presence of catalysts or additives. mdpi.comnih.gov For instance, the bromination of ethyl 4-pyrazolecarboxylate with bromine in the presence of sodium acetate leads to the formation of the dibrominated product, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. doi.org

N-bromosuccinimide is a milder and more selective brominating agent, often used for the bromination of activated aromatic rings. jmcs.org.mxmdpi.com Solvent-free reaction conditions, often in the presence of a solid support like silica gel, have been developed to provide environmentally benign and efficient bromination procedures. jmcs.org.mxresearchgate.net The use of microwave irradiation can also significantly reduce reaction times and improve yields. jmcs.org.mx The optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the reagents is crucial to maximize the yield of the desired brominated product and minimize the formation of byproducts. researchgate.net

Esterification and Carboxylate Group Introduction Methods

The final key structural feature of the target molecule is the ethyl carboxylate group at the C4 position. This functional group can be introduced either through esterification of a pre-existing carboxylic acid or by incorporating it during the pyrazole ring formation.

One common strategy involves the synthesis of a pyrazole-4-carboxylic acid, which is then subjected to esterification. Standard esterification methods, such as Fischer esterification using ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed.

Alternatively, the ethyl carboxylate group can be introduced directly during the pyrazole synthesis. As mentioned in the precursor section, the condensation of a hydrazine with a β-ketoester, such as diethyl 2-(ethoxymethylene)-3-oxobutanoate, will directly yield a pyrazole with an ethyl carboxylate group at the C4 position. This approach is often more efficient as it reduces the number of synthetic steps.

Furthermore, the carboxylate group can be introduced onto a pre-formed pyrazole ring. For example, a pyrazole can be carboxylated at the C4 position through various methods, followed by esterification. However, direct introduction of the ester group during ring formation is often the preferred and more atom-economical route. The synthesis of ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate has been achieved by reacting ethyl 4-pyrazolecarboxylate with bromine. doi.org

Multi-Step Synthesis Approaches and Yield Optimization

The preparation of this compound and its analogs often involves multi-step reaction sequences. The optimization of these sequences is crucial for achieving high yields and purity, which are essential for their application in pharmaceutical and agrochemical development.

One notable multi-step synthesis involves the preparation of a closely related analog, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. A patented method describes the oxidation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in an acetonitrile system using potassium persulfate as the oxidizing agent and sulfuric acid as a catalyst. google.com Initial methods reported yields of approximately 75-80%. However, through careful optimization of the reaction conditions, a significantly improved yield of about 88% has been achieved. google.com This optimization involves the controlled, dropwise addition of the dihydro-pyrazole precursor to the reaction mixture at reflux, which helps to manage the exothermic nature of the reaction and improve efficiency. google.com

Another synthetic strategy focuses on the functionalization of a pre-formed pyrazole ring. For instance, the synthesis of 5-bromo-1H-pyrazole-3-carboxylate, an isomer of the title compound, has been achieved from ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate using phosphorus oxybromide (POBr₃) and dimethylformamide (DMF). acs.org This approach highlights the transformation of a hydroxyl group to a bromine atom, a key step in introducing the bromo substituent.

Furthermore, the synthesis of pyrazole derivatives can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.gov The regioselectivity of this reaction is a critical factor, and it has been found that using aprotic dipolar solvents like N,N-dimethylformamide (DMF) can lead to better results compared to traditional protic solvents such as ethanol. nih.gov The optimization of these cyclocondensation reactions is key to controlling the final substitution pattern of the pyrazole ring.

The Vilsmeier-Haack reaction is another versatile method for the formylation of pyrazoles, which can then be further elaborated into the desired carboxylate. umich.eduresearchgate.net For example, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates have been synthesized from ethyl 2-(arylhydrazono)propanoates using the Vilsmeier-Haack reagent. researchgate.net This formyl group can then be oxidized to a carboxylic acid and subsequently esterified to yield the target molecule.

Table 1: Selected Multi-Step Synthesis Approaches and Yields for Pyrazole Analogs

| Starting Material(s) | Target Compound/Analog | Key Reagents/Conditions | Reported Yield |

| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Potassium persulfate, Sulfuric acid, Acetonitrile (reflux) | ~88% google.com |

| Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylate | 5-Bromo-1H-pyrazole-3-carboxylate | POBr₃, DMF | Not specified acs.org |

| 1,3-Diketones, Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | N,N-dimethylacetamide, Room temperature | 59-98% mdpi.com |

| Ethyl 2-(arylhydrazono)propanoates | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Vilsmeier-Haack reagent (POCl₃/DMF) | Good yields researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives, including this compound, is a growing area of research aimed at reducing the environmental impact of chemical manufacturing. nih.gov

One key principle of green chemistry is the use of environmentally benign solvents. tandfonline.com Ethanol, being a renewable solvent, is often preferred over traditional organic solvents. jetir.org Water is also an excellent green solvent, and its use in pyrazole synthesis can significantly reduce waste. jetir.org Researchers have developed methods for pyrazole synthesis in aqueous media, which are not only environmentally friendly but also cost-effective. researchgate.net

Another important aspect is the use of green catalysts. jetir.org Ammonium (B1175870) chloride, a readily available and non-toxic catalyst, has been successfully employed in the Knorr pyrazole synthesis. jetir.org The use of heterogeneous catalysts, such as magnetic nanoparticles, is also gaining traction as they can be easily recovered and reused, minimizing waste and catalyst leaching into the product. researchgate.net

Solvent-free reaction conditions represent a significant step towards greener synthesis. tandfonline.com Reactions conducted under solvent-free conditions, often with the aid of a catalyst like tetrabutylammonium bromide, can lead to shorter reaction times and good yields of pyrazole derivatives. tandfonline.com These methods eliminate the need for volatile and often hazardous organic solvents.

Energy efficiency is another pillar of green chemistry. The use of alternative energy sources like microwave irradiation and ultrasonication can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

Table 2: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Example |

| Use of Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. | Use of ethanol or water as the reaction medium. jetir.org |

| Green Catalysis | Employing non-toxic, recyclable, and efficient catalysts. | Use of ammonium chloride or recoverable magnetic nanoparticles as catalysts. jetir.orgresearchgate.net |

| Solvent-Free Conditions | Eliminating the use of solvents altogether. | Reactions conducted in the presence of a phase-transfer catalyst like tetrabutylammonium bromide at room temperature. tandfonline.com |

| Energy Efficiency | Utilizing alternative energy sources to reduce energy consumption. | Microwave-assisted or ultrasound-assisted synthesis. researchgate.net |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot, multi-component reactions. researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving Ethyl 3 Bromo 1h Pyrazole 4 Carboxylate

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position of the pyrazole (B372694) ring is susceptible to replacement by various nucleophiles. These transformations generally proceed via a nucleophilic aromatic substitution (SNAr) mechanism or through transition-metal-catalyzed cross-coupling reactions, which have become the more modern and versatile approach, particularly for C-N and C-C bond formation.

Diverse Nucleophile Reactivity Studies

The reactivity of ethyl 3-bromo-1H-pyrazole-4-carboxylate with a range of nucleophiles has been explored, leading to a diverse array of substituted pyrazole derivatives.

Nitrogen Nucleophiles: The substitution of the bromine atom with nitrogen-based nucleophiles is a key transformation for accessing aminopyrazole derivatives, which are important pharmacophores. While classical SNAr reactions with amines are possible, modern organic synthesis largely favors palladium-catalyzed methods like the Buchwald-Hartwig amination for their superior efficiency and scope. These reactions have been successfully applied to unprotected bromo-pyrazoles and bromo-imidazoles. An efficient method utilizes a specialized palladium precatalyst with the bulky biarylphosphine ligand, tBuBrettPhos, allowing the coupling of various primary and secondary amines with unprotected bromo-pyrazoles under mild conditions. nih.govacs.org The use of RuPhos- and BrettPhos-based precatalysts in conjunction with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective for the C-N cross-coupling of unprotected 3-halo-2-aminopyridines, a system with similar challenges to bromo-pyrazoles, such as potential catalyst inhibition by the nitrogen heterocycle. nih.govrsc.org

Sulfur Nucleophiles: Sulfur-centered nucleophiles can also displace the bromine atom. In a related system, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrated a nucleophilic attack by the thiolate anion, showcasing the feasibility of S-C bond formation on such heterocycles. nih.gov

Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions are the predominant method for forming C-C bonds at the C3 position. For instance, late-stage palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) has been attempted on complex bromo-pyrazole intermediates, indicating that cyano-de-bromination is a recognized, though sometimes challenging, transformation. tcichemicals.com

The table below summarizes the types of nucleophiles and the methodologies used for substitution at the bromine center of pyrazole rings.

| Nucleophile Type | Reagent Example | Reaction Type | Catalyst/Conditions | Product Type |

| Nitrogen (Primary/Secondary Amine) | Cyclopentylamine, Benzylamine, Morpholine | Buchwald-Hartwig Amination | Pd-precatalyst (e.g., BrettPhos-based), LiHMDS | 3-Aminopyrazole derivative |

| Sulfur (Thiol) | 1,3-Benzothiazole-2-thiol | Nucleophilic Substitution | Base | 3-Thioether-pyrazole derivative |

| Carbon (Cyanide) | Zinc Cyanide (Zn(CN)₂) | Pd-catalyzed Cyanation | Pd catalyst | 3-Cyanopyrazole derivative |

Kinetic and Thermodynamic Aspects of Substitution

The kinetics and thermodynamics of nucleophilic aromatic substitution (SNAr) are governed by the stability of the reactants, products, and the key reaction intermediate, known as the Meisenheimer complex. sigmaaldrich.com

Mechanism and Energetics: The classical SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step. The electron-withdrawing pyrazole ring and the C4-ester group help to stabilize the negative charge of this intermediate, thus favoring the reaction. sigmaaldrich.commasterorganicchemistry.com

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the pyrazole ring.

Recent studies suggest that some SNAr reactions, particularly on heterocyclic systems, may not proceed through a stable intermediate but rather via a concerted mechanism , where bond formation and bond-breaking occur in a single transition state. rsc.org

The table below presents kinetic data for the reaction of various 2-substituted N-methylpyridinium ions with piperidine, illustrating the influence of the leaving group on reactivity in a related heterocyclic system.

| Substrate (Leaving Group) | Relative Rate (25 °C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| 2-Fluoro | 1.0 | 12.0 | -25 |

| 2-Chloro | 1.0 | 12.3 | -24 |

| 2-Bromo | 1.0 | 12.6 | -23 |

| 2-Iodo | 0.8 | 12.5 | -24 |

| 2-Cyano | 19.4 | 12.4 | -15 |

Data adapted from studies on N-methylpyridinium substrates, which serve as an analogy for activated heterocyclic systems. rsc.org

Ester Functional Group Modifications

The ethyl carboxylate group at the C4 position can undergo standard ester transformations, such as transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction is an equilibrium process that can be catalyzed by either an acid or a base. nih.gov To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used in large excess, often as the solvent. nih.gov

Mechanism:

Base-catalyzed: An alkoxide (e.g., methoxide) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The original ethoxide group is then eliminated, yielding the new ester. nih.gov

Acid-catalyzed: The ester carbonyl is first protonated by an acid catalyst, making it more electrophilic. The new alcohol then attacks the activated carbonyl, and after a series of proton transfers, the original alcohol (ethanol) is eliminated. nih.gov

While no specific examples detailing the transesterification of this compound were found, this is a general and predictable reaction for converting the ethyl ester to other alkyl esters (e.g., methyl, benzyl) as needed for modifying solubility or reactivity.

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of the ethyl ester to the corresponding 3-bromo-1H-pyrazole-4-carboxylic acid is a fundamental transformation. This carboxylic acid can serve as a key intermediate for further reactions, such as amide bond formation.

A documented procedure for the hydrolysis of the closely related ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate involves heating the ester in a mixture of methanesulfonic acid and water. acs.org The reaction proceeds to completion after several hours at elevated temperatures (e.g., 100 °C). acs.org This strong acidic condition ensures the protonation of the ester carbonyl, facilitating nucleophilic attack by water. The resulting 3-bromo-1H-pyrazole-4-carboxylic acid is a solid that can be isolated upon cooling and filtration.

Cyclization Reactions Utilizing this compound as a Precursor

The C3-bromo substituent makes this compound an excellent precursor for constructing fused heterocyclic rings, which are prominent scaffolds in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are central to these strategies, enabling the formation of new carbon-carbon or carbon-nitrogen bonds that set the stage for subsequent cyclization.

Palladium-Catalyzed Reactions for Annulation:

Suzuki-Miyaura Coupling: This reaction is widely used to couple the bromo-pyrazole with various aryl or vinyl boronic acids. nih.govresearchgate.net The resulting arylated or vinylated pyrazole can then undergo an intramolecular reaction to form a new ring. For example, a Suzuki reaction could install a group containing a nucleophilic site, which then attacks another part of the molecule to cyclize. In one synthetic strategy, a bromo-pyrazole was subjected to a Suzuki reaction to yield an intermediate that, after several steps including deprotection and oxidation, was used to form a more complex fused system. tcichemicals.com

Heck Reaction: The intramolecular Heck reaction is a powerful method for forming rings by coupling the C3-position with an alkene tethered elsewhere on the molecule (e.g., at the N1 position). This reaction proceeds via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the cyclized product and regenerate the catalyst. This strategy allows for the creation of diverse fused ring systems.

Synthesis of Fused Pyrazoles: this compound and its derivatives are valuable starting materials for building bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. nih.gov For instance, after converting the bromo group to an amino group, the resulting ethyl 3-amino-1H-pyrazole-4-carboxylate can undergo condensation reactions with 1,3-bielectrophiles to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. Alternatively, palladium-catalyzed cascade reactions can be employed, where multiple bonds are formed in a single pot, to rapidly construct complex polycyclic structures from simple bromo-pyrazole precursors.

The table below outlines some cyclization strategies starting from bromo-pyrazoles.

| Reaction Name | Key Reagents | Mechanistic Steps | Fused System Example |

| Suzuki Coupling / Annulation | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C bond formation followed by intramolecular cyclization | Pyrazolo-fused polycycles |

| Intramolecular Heck Reaction | Pd(OAc)₂, Phosphine ligand, Base | Oxidative addition, migratory insertion, β-hydride elimination | Pyrazolo-fused carbocycles/heterocycles |

| Condensation Cascade | 1,3-Dicarbonyl compounds, Hydrazine (B178648) (after Br -> NH₂) | Nucleophilic addition, condensation, dehydration | Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines |

Oxidation and Reduction Pathways of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, a characteristic that imparts significant stability to the core structure. Consequently, the ring system of this compound is generally resistant to chemical transformation under standard oxidation and reduction conditions.

Oxidation: The pyrazole ring itself is relatively stable towards oxidation, often requiring strong oxidizing agents or specific conditions to react. pharmaguideline.com More commonly, substituents on the ring undergo oxidation before the ring itself. However, oxidative processes can be synthetically useful. For instance, the oxidation of non-aromatic pyrazoline precursors is a common and effective method for synthesizing the aromatic pyrazole ring. researchgate.netnih.gov

Electrochemical methods offer a controlled approach to the oxidation of pyrazole derivatives. rsc.org These techniques can facilitate functionalization reactions such as halogenation (chlorination, bromination, iodination) at specific positions of the pyrazole ring, often proceeding via an electrophilic substitution mechanism involving an electrochemically generated halogenating species. mdpi.com For N-unsubstituted pyrazoles, the mechanism can involve the formation of an N-halo intermediate, which then rearranges, or direct attack on the electron-rich C4 position. mdpi.com Another oxidative pathway involves the coupling of pyrazole moieties, such as the formation of azopyrroles from pyrazol-5-amines, which can proceed through a radical cation intermediate generated by a single-electron oxidant. nih.gov

Reduction: The aromatic nature of the pyrazole ring makes it resistant to reduction under both catalytic and chemical reductive conditions. pharmaguideline.comglobalresearchonline.net While N-phenyl substituted pyrazoles can be reduced to the corresponding pyrazolines using methods like sodium in ethanol (B145695), the unsubstituted pyrazole core is notably stable. globalresearchonline.net Therefore, for this compound, reduction would preferentially occur at the ethyl ester functionality rather than the heterocyclic ring under typical hydrogenation or hydride transfer conditions. Complete reduction of the pyrazole ring would require harsh conditions that would likely reduce the ester and cleave the carbon-bromine bond as well.

Cross-Coupling Reactions for Advanced Functionalization

The presence of the C3-bromo substituent makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized pyrazole derivatives.

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the C3 position.

The catalytic cycle is generally understood to involve three primary steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromopyrazole substrates. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 94 | researchgate.net |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| Pd(OAc)₂ | Cs₂CO₃ | EtOH/H₂O | Reflux | Moderate | researchgate.net |

| Pd(dba)₂ | K₃PO₄ | DCM | RT | Low | researchgate.net |

This table presents representative conditions for Suzuki-Miyaura couplings on related bromopyrazole systems. The specific substrate and boronic acid partner can influence the optimal conditions.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrazoles.

The most common mechanism involves a dual catalytic system of palladium and copper(I): nrochemistry.comnumberanalytics.com

Oxidative Addition: As in the Suzuki reaction, a Pd(0) species undergoes oxidative addition to the C-Br bond of the pyrazole.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. numberanalytics.com

Transmetalation: The acetylide group is transferred from the copper to the palladium(II) center, regenerating the copper catalyst.

Reductive Elimination: The alkynyl and pyrazolyl groups on the palladium complex are eliminated to give the final product and the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed, where the palladium catalyst alone facilitates the coupling, although the mechanism is more complex. wikipedia.org The reaction has been successfully used to construct pyrazole rings through a cascade Sonogashira coupling/cyclization process, highlighting its utility in heterocyclic chemistry. rsc.orgresearchgate.net

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Notes | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | General conditions for aryl bromides. | nrochemistry.com |

| Pd(II) / Cu(I) | Base | Not specified | Not specified | Used in a cascade reaction to form pyrazoles. | rsc.org |

| Pd Catalyst | Base | Not specified | Elevated | Used for C-H alkynylation with bromoalkynes. | nih.gov |

This table outlines typical conditions for Sonogashira couplings. Reactivity is sensitive to the specific substrates and catalytic system employed.

Other palladium-catalyzed reactions are also important for functionalizing this scaffold. For example, direct C-H arylation at the C5 position of N-substituted 4-bromopyrazoles has been achieved chemoselectively without cleaving the C-Br bond, demonstrating the possibility of orthogonal functionalization. rsc.org

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and still highly relevant method for forming carbon-heteroatom bonds. nih.gov For this compound, the most significant copper-catalyzed reaction is the N-arylation of the pyrazole nitrogen.

The Ullmann N-arylation typically involves the coupling of an aryl halide with an N-H containing heterocycle using a copper catalyst (often Cu(I) salts like CuI), a base, and frequently a ligand to stabilize the copper intermediate and facilitate the reaction. acs.orgnih.gov L-proline and various diamines have been identified as effective ligands for these transformations, allowing the reactions to proceed under milder conditions. acs.orgresearchgate.net

The general mechanism is thought to involve:

Coordination of the pyrazole nitrogen to the copper(I) center.

Oxidative addition of the aryl halide to the copper complex.

Reductive elimination of the N-arylpyrazole product, regenerating a copper species that can continue the cycle.

This methodology has been broadly applied to the N-arylation of pyrazoles, imidazoles, and other azoles with both aryl iodides and bromides. acs.orgnih.gov Additionally, copper can mediate other transformations, such as decarboxylative couplings, which have been demonstrated on related pyrazolone (B3327878) systems, indicating the broad utility of copper catalysis in this area of chemistry. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 3 Bromo 1h Pyrazole 4 Carboxylate Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules in solution. For Ethyl 3-bromo-1H-pyrazole-4-carboxylate, 1D and 2D NMR techniques provide unambiguous confirmation of its constitution.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environment. The spectrum of this compound is characterized by signals corresponding to the ethyl ester group and the pyrazole (B372694) ring protons. The ethyl group displays a typical triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The pyrazole ring shows a distinct singlet for the proton at the C5 position (H-5), with a reported chemical shift around δ 7.74 ppm . The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, the exact position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. It shows distinct signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the pyrazole ring. The chemical shifts are influenced by the electronic effects of the substituents, namely the bromine atom and the ethyl carboxylate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H5 | ~7.74 | ~135 | Singlet |

| NH | >10 (broad) | - | Broad Singlet |

| CH₂ | ~4.3 | ~60 | Quartet |

| CH₃ | ~1.3 | ~14 | Triplet |

| C=O | - | ~162 | - |

| C3 | - | ~120 | - |

| C4 | - | ~105 | - |

Note: Values are approximate and based on typical chemical shifts for this structural motif. The exact values can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are critical for assigning the ¹H and ¹³C signals definitively by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to assign the carbon signals for C5, the CH₂, and the CH₃ based on their known proton chemical shifts.

The H5 proton to the C3 and C4 carbons of the pyrazole ring and to the carbonyl carbon (C=O).

The methylene (CH₂) protons to the carbonyl carbon (C=O) and the methyl carbon (CH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for the basic structural confirmation of this molecule, a NOESY experiment could reveal through-space proximities, for instance, between the pyrazole H5 proton and the methylene protons of the ethyl ester, which could provide insights into the preferred conformation of the ester group relative to the ring in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₆H₇BrN₂O₂. The technique can distinguish the compound's mass from those of other molecules with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum.

Table 2: Calculated HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | C₆H₈BrN₂O₂⁺ | 218.9769 |

| [M+Na]⁺ | C₆H₇BrN₂O₂Na⁺ | 240.9588 |

Note: M refers to the neutral molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

X-ray Crystallography for Solid-State Structural Determination

While a published crystal structure for this compound was not found, analysis of closely related brominated pyrazole structures allows for a detailed prediction of its solid-state characteristics bohrium.comnih.govnih.gov. The primary force governing the self-assembly of pyrazole molecules is hydrogen bonding nih.gov.

The crystal packing is expected to be dominated by strong intermolecular hydrogen bonds. The pyrazole N-H group is a potent hydrogen bond donor, while the carbonyl oxygen and the sp²-hybridized nitrogen atom (N2) of the pyrazole ring are effective acceptors nih.govresearchgate.net. This typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers (via N-H···O=C bonds) or catemeric chains (via N-H···N bonds).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. For this compound, these methods provide a detailed fingerprint of its chemical architecture.

The structural components of this compound, including the pyrazole ring, the ethyl ester group, and the carbon-bromine bond, each exhibit characteristic vibrational modes. Analysis of the IR and Raman spectra allows for the confirmation of these functionalities.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by several key absorption bands. The presence of the N-H group in the pyrazole ring is typically observed as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the ethyl ester is a strong, sharp peak usually found around 1700-1720 cm⁻¹. The C-O stretching of the ester group will present as two bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1100 cm⁻¹.

Aromatic C-H stretching vibrations of the pyrazole ring are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is generally weak and appears in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The pyrazole ring vibrations are often strong and well-defined in the Raman spectrum. horiba.com Aromatic ring stretching modes, particularly the symmetric "breathing" mode of the pyrazoline ring, give rise to a strong band, often seen around 1000 cm⁻¹. renishaw.com The C=O stretch of the ester is also observable in the Raman spectrum, though it may be weaker than in the IR spectrum. The C-Br stretch, while weak in the IR, can sometimes be more readily observed in the Raman spectrum.

A detailed assignment of the expected vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (pyrazole) | Stretching | 3200-3400 (broad) | 3200-3400 (weak) |

| C-H (aromatic) | Stretching | 3050-3150 | 3050-3150 |

| C-H (aliphatic) | Stretching | 2850-2980 | 2850-2980 |

| C=O (ester) | Stretching | 1700-1720 (strong) | 1700-1720 |

| C=C, C=N (pyrazole ring) | Stretching | 1400-1600 | 1400-1600 (strong) |

| C-O (ester) | Asymmetric Stretching | ~1250 | |

| C-O (ester) | Symmetric Stretching | ~1100 | |

| Pyrazole Ring | Breathing Mode | ~1000 (strong) | |

| C-Br | Stretching | 500-600 (weak) | 500-600 |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent exact experimental values.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this class of molecules.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a highly effective method for analyzing and purifying pyrazole derivatives. For this compound, a C18 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a small percentage of trifluoroacetic acid (TFA) to improve peak shape. ijcpa.in Detection is commonly achieved using a UV detector, as the pyrazole ring and the carboxylate group are chromophores that absorb UV light, often in the range of 210-280 nm.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the target compound from any impurities or starting materials. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Some commercial suppliers report purities of ≥ 99% as determined by HPLC. ijcpa.in

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The use of a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is common for the separation of halogenated heterocyclic compounds. thermofisher.com

The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, typically helium or hydrogen. The temperature of the oven is programmed to increase over the course of the analysis to facilitate the separation of compounds with different boiling points. The mass spectrometer detector provides both quantification and structural information, which is particularly useful for identifying impurities. The detection of characteristic bromide isotope patterns (m/z 79 and 81) in the mass spectrum can confirm the presence of brominated compounds. osti.gov

A summary of typical chromatographic conditions for the analysis of this compound is provided in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm) thermofisher.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% TFA (gradient) | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Vis (e.g., 254 nm) | Mass Spectrometer (MS) |

| Temperature | Ambient | Oven program (e.g., 100°C to 280°C at 10°C/min) |

| Purity Assessment | Peak area percentage | Peak area percentage and mass spectral identification |

This table presents typical parameters and may require optimization for specific analytical applications.

Computational Chemistry and Theoretical Studies on Ethyl 3 Bromo 1h Pyrazole 4 Carboxylate

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic architecture of a molecule, which in turn governs its physical and chemical behavior. For pyrazole (B372694) derivatives, these calculations offer a window into the distribution of electrons and the energies of molecular orbitals.

While specific quantum mechanical studies on Ethyl 3-bromo-1H-pyrazole-4-carboxylate are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyrazole-containing molecules. For instance, Density Functional Theory (DFT) has been employed to investigate the electronic properties of compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov Such studies typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

The electronic landscape of a molecule can be further visualized through the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom might exhibit a positive potential. asrjetsjournal.org

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations provide a dynamic perspective of a molecule's behavior, offering insights into its conformational flexibility and the interactions between its different parts. eurasianjournals.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of a molecule and the energy barriers between different conformations. nih.gov

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity of molecules. By calculating various electronic descriptors, DFT can identify the most reactive sites within a molecule and predict its behavior in chemical reactions. researchgate.net

Key reactivity descriptors derived from DFT calculations include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the sites most susceptible to nucleophilic and electrophilic attack. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and the electrophilicity index provide a general measure of a molecule's reactivity. asrjetsjournal.org A molecule with a high chemical potential and low hardness is generally more reactive. nih.gov

| Predicted Physicochemical Properties for this compound | |

| Property | Predicted Value |

| Molecular Formula | C6H7BrN2O2 |

| Molecular Weight | 219.04 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 217.9694 g/mol |

| Monoisotopic Mass | 217.9694 g/mol |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 11 |

| Complexity | 194 |

Note: Data is based on computational predictions and may vary from experimental values.

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the structural features of a series of compounds and their chemical reactivity or biological activity. nih.gov These models are invaluable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

For pyrazole carboxylates, QSAR studies have been conducted to correlate their structural descriptors with their biological activities. nih.govnih.gov These studies typically involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, and then using statistical methods to build a predictive model. For this compound, a QSAR model could be developed by synthesizing and testing a series of related compounds with variations in the substituents on the pyrazole ring and the ester group. The insights gained from such a model would be instrumental in optimizing the molecule's reactivity for specific applications.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the in silico exploration of reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction pathway. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the ester group, computational methods can be used to predict the activation energies and the geometries of the transition states. This information is crucial for understanding the kinetics and selectivity of the reaction. For example, DFT calculations have been used to elucidate the mechanism of pyrazole synthesis, providing insights into the intermediates and transition states involved. researchgate.net While specific studies on the reaction pathways of this compound are not widely reported, the established computational methodologies can be readily applied to investigate its chemical transformations.

Research Applications and Biological Relevance of Ethyl 3 Bromo 1h Pyrazole 4 Carboxylate

Role as a Key Intermediate in Medicinal Chemistry Research

The structure of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, featuring a reactive bromo substituent and an ethyl ester group on the pyrazole (B372694) ring, makes it an exceptionally useful starting material for the synthesis of more complex molecules. bldpharm.com These functional groups serve as chemical handles for a variety of coupling reactions and modifications, allowing chemists to build a diverse library of pyrazole derivatives for biological screening.

This compound is a foundational scaffold for generating a wide array of bioactive compounds. The pyrazole nucleus is a constituent in numerous agents with diverse therapeutic applications, including anti-inflammatory, anticancer, antidepressant, and antiviral activities. mdpi.com The title compound provides a reliable starting point for synthesizing derivatives that are evaluated for these properties.

For instance, pyrazole-containing compounds are central to the development of modern immunotherapies. In a recent study, a series of 4-arylindoline derivatives incorporating a pyrazole moiety were designed as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer treatment. acs.org One of the most potent compounds from this series, J29 , which demonstrated an IC₅₀ value of 5.5 nM, was developed from such a pyrazole-based scaffold. acs.org Similarly, pyrazole intermediates are crucial in synthesizing inhibitors for other protein kinases, such as LIM Kinase (LIMK), which is implicated in cancer cell metastasis. acs.org

The versatility of the pyrazole ring system allows it to be incorporated into various molecular frameworks, leading to compounds with a broad spectrum of biological effects. mdpi.comnajah.edu

The systematic modification of a lead compound is a cornerstone of drug discovery, a process known as developing Structure-Activity Relationships (SAR). This compound is an ideal platform for such studies. By using the bromo and ester functionalities as points for chemical diversification, researchers can synthesize a series of related compounds and test how these structural changes affect biological activity.

A clear example of this is in the development of LIMK inhibitors. Researchers synthesized a range of analogues to understand the chemical features required for potent and selective inhibition of LIMK1 and LIMK2. acs.org This involved creating derivatives by modifying substituents on the pyrazole ring and associated structures to optimize potency and pharmacokinetic properties, ultimately leading to highly selective inhibitors. acs.org

Another study focused on developing small-molecule inhibitors of the PD-1/PD-L1 interaction. acs.org Starting with a lead compound, a series of 4-arylindoline derivatives with a pyrazole moiety were synthesized. The investigation revealed that pyrazole derivatives retained potent inhibitory effects compared to other heterocyclic analogues like imidazole (B134444) derivatives. acs.org Further modifications led to the identification of compound J29 , which not only had high potency but also showed significantly improved metabolic stability in human liver microsomes, a critical parameter in drug development. acs.org These examples underscore how derivatives of the title compound are used to systematically probe the relationship between molecular structure and biological function.

Understanding how a drug molecule interacts with its biological target is fundamental to medicinal chemistry. Derivatives of this compound have been instrumental in studying these mechanisms, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition: Pyrazole-based compounds are known to be effective enzyme inhibitors. globalresearchonline.net Derivatives can be designed to fit into the active site of a target enzyme, blocking its normal function.

Kinase Inhibition: In the development of LIMK inhibitors, pyrazole-containing compounds were designed as allosteric, or Type III, inhibitors. acs.org This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. This approach can lead to greater selectivity over other kinases, a common challenge in cancer drug development. The resulting lead compound, MDI-117740 , was found to be the most selective LIMK inhibitor reported to date. acs.org

Cytochrome P450 (CYP) Inhibition: Studies on various pyrazole structures have elucidated their interaction with CYP2E1, an enzyme involved in metabolizing numerous compounds. These studies identified key structural features that determine the affinity and mechanism of inhibition, showing that most pyrazoles act through a mixed cooperative inhibition mechanism where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Receptor Modulation: Beyond inhibiting enzymes, pyrazole derivatives can modulate the function of cellular receptors by disrupting protein-protein interactions.

PD-1/PD-L1 Interaction: The PD-1/PD-L1 checkpoint is a major pathway that cancer cells exploit to evade the immune system. Small-molecule inhibitors derived from pyrazole scaffolds, such as compound J29 , have been shown to effectively block this interaction. acs.org By doing so, they restore the ability of T-cells to recognize and kill tumor cells, demonstrating a clear mechanism of receptor modulation for therapeutic benefit. acs.org

| Bioactive Derivative Example | Target/Mechanism | Therapeutic Area |

| J29 | PD-1/PD-L1 Interaction Inhibitor | Cancer Immunotherapy |

| MDI-117740 | Allosteric LIMK1/2 Inhibitor | Oncology |

| Chlorantraniliprole (B1668704) | Ryanodine (B192298) Receptor Modulator | Agrochemical (Insecticide) |

| Cyantraniliprole | Ryanodine Receptor Modulator | Agrochemical (Insecticide) |

| Phenylpyrazole Herbicides | Protoporphyrinogen Oxidase (PPO) Inhibitor | Agrochemical (Herbicide) |

Applications in Agrochemical Research and Development

The utility of pyrazole derivatives extends beyond medicine into the agrochemical sector, where they form the basis of many modern pesticides and herbicides. globalresearchonline.netlookchem.com this compound serves as a valuable intermediate in the synthesis of these agricultural products.

The chemical scaffold of this compound is a building block for potent agrochemicals. Its derivatives are used to create compounds that are toxic to specific pests or weeds while ideally remaining safe for the desired crops.

Insecticides: The compound is a known intermediate in the production of anthranilamide insecticides, a major class of modern pesticides. google.com Specifically, a derivative, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate , is a direct precursor to chlorantraniliprole and cyantraniliprole . google.com These insecticides are highly effective against a broad range of chewing pests in various crops.

Herbicides: Researchers have used the pyrazole structure to design new herbicides. By applying principles of active substructure splicing, new phenylpyrazole derivatives have been synthesized to act as Protoporphyrinogen Oxidase (PPO) inhibitors. doi.org One such compound showed herbicidal activity comparable to the commercial herbicide pyraflufen-ethyl, with high tolerance in cereal crops like wheat, corn, and rice. doi.org

A key aspect of developing new agrochemicals is understanding their specific mode of action to manage resistance and ensure efficacy.

Insecticidal Mode of Action: The insecticides chlorantraniliprole and cyantraniliprole, derived from pyrazole intermediates, function by targeting the ryanodine receptors in the muscle cells of insects. Activation of these receptors causes an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and ultimately the death of the insect pest. This mode of action is highly selective for insects over vertebrates, contributing to their favorable safety profile.

Herbicidal Mode of Action: Phenylpyrazole herbicides developed from pyrazole scaffolds act by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO). doi.org This enzyme is crucial for the synthesis of both chlorophyll (B73375) (in plants) and heme (in plants and animals). Its inhibition in plants leads to the accumulation of a toxic intermediate, which, in the presence of light and oxygen, causes rapid lipid peroxidation and destruction of cell membranes, resulting in the death of the weed. doi.org Molecular docking studies have helped to visualize how these pyrazole derivatives bind to the enzyme, aiding in the design of more effective herbicides. doi.org

Utility in Materials Science Research

The pyrazole nucleus is a component of interest in the development of advanced materials due to its inherent electronic and structural properties. While research directly employing this compound in materials science is an emerging area, the known characteristics of pyrazole-based compounds suggest its potential as a valuable precursor.

The incorporation of heterocyclic rings like pyrazole into polymer chains can lead to materials with enhanced properties such as high thermal stability, improved solubility in organic solvents, and notable mechanical strength. ias.ac.in Pyrazole-containing polyamides, for example, benefit from the hydrophilic and bioactive nature of the pyrazole moiety. ias.ac.in The conjugated π-electron system of the pyrazole ring is a key contributor to these desirable characteristics. ias.ac.in

This compound can serve as a monomer or a precursor to monomers for the synthesis of such functional polymers. The bromine atom can be utilized in polymerization reactions, such as polycondensation or cross-coupling reactions, to form the polymer backbone. The ethyl carboxylate group offers a site for further modification, allowing for the fine-tuning of the material's properties. For instance, it can be hydrolyzed to a carboxylic acid, which can then be used to form amide or ester linkages in a polymer chain. These structural modifications can influence the final material's physical and chemical properties, making it suitable for specific applications.

Pyrazole derivatives have shown promise in the field of optoelectronics due to their significant photophysical properties. mdpi.com Compounds containing the pyrazole core are being investigated for use in a variety of applications, including electrophotography, transistors, and as photosensitizers. ias.ac.in The conjugated nature of the pyrazole ring contributes to its photoluminescence and electrochemical properties. ias.ac.in

The synthesis of fluorinated bis(pyrazoles) has been shown to yield materials with interesting optical and dielectric properties. rsc.org While not directly starting from this compound, these studies highlight the potential of pyrazole-based compounds in this area. The bromine atom on this compound could be replaced through cross-coupling reactions to introduce chromophoric or fluorophoric groups, thereby creating novel materials with tailored optoelectronic properties. Furthermore, pyrazole-derived azo dyes have been explored for their nonlinear optical applications. mdpi.com The chemical functionalities of this compound make it a suitable starting point for the synthesis of such photoactive molecules.

Building Block in Complex Heterocyclic Synthesis

The reactivity of this compound makes it an exceptionally useful building block for the synthesis of more intricate heterocyclic structures. The bromine atom and the ethyl ester group provide two distinct points for chemical modification, enabling the construction of a diverse array of complex molecules.

Fused heterocyclic systems are of great interest in medicinal chemistry and materials science due to their rigid structures and unique biological and physical properties. This compound serves as a key starting material for the synthesis of various fused pyrazole derivatives, such as pyrazolo[3,4-b]pyridines. mdpi.comcardiff.ac.uknih.govnih.gov

One common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov While this compound is not an aminopyrazole, it can be readily converted into one. Alternatively, the bromine atom can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a side chain that can subsequently undergo an intramolecular cyclization to form the fused ring system. For instance, a Suzuki or Sonogashira coupling could be employed to introduce a substituent at the 3-position, which could then react with the ester at the 4-position or a group derived from it to close the second ring.

Another example of a fused heterocyclic system that can be accessed from pyrazole precursors is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. mdpi.com The synthesis of these compounds often involves the cyclocondensation of an aminopyrazole with a 1,3-biselectrophilic compound. mdpi.com By first converting the bromo group of this compound to an amino group, this versatile building block can be used to access this important class of fused heterocycles.

The creation of chemical libraries containing a wide variety of related structures is a cornerstone of modern drug discovery. This compound is an ideal scaffold for the generation of such libraries due to its two orthogonal functional groups. researchgate.net The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netmdpi.com This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents at this position.

Simultaneously, the ethyl carboxylate group at the 4-position can be easily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols to form amides or esters. The ester can also be reduced to an alcohol, which can be further functionalized. This dual reactivity allows for the systematic and rapid generation of a large number of structurally diverse pyrazole derivatives from a single starting material. The resulting chemical libraries can then be screened for biological activity, accelerating the discovery of new therapeutic agents. researchgate.net

Future Directions and Emerging Research Areas

Sustainable Synthesis Approaches

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. Future research on Ethyl 3-bromo-1H-pyrazole-4-carboxylate will likely focus on "green" synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of green chemistry. mdpi.com MCRs offer significant advantages over traditional multi-step syntheses, including operational simplicity, time and energy savings, and high atom economy. mdpi.com Future work could involve developing novel MCRs that utilize this compound as a key component to rapidly generate complex and structurally diverse pyrazole (B372694) derivatives. mdpi.commdpi.com

Catalyst Innovation: Research into novel catalytic systems, including heterogeneous catalysts, will be crucial. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net For instance, the use of copper triflate has been demonstrated in the synthesis of pyrazolines, which are precursors to pyrazoles. mdpi.com

Alternative Energy Sources: Microwave (MW) and ultrasound (US) assisted organic synthesis are powerful tools for reducing reaction times, improving yields, and often enabling reactions under solvent-free conditions. mdpi.commdpi.com Applying these techniques to the synthesis and derivatization of this compound could lead to more efficient and sustainable processes. mdpi.com

Solvent-Free and Aqueous Reactions: Conducting reactions in water or without any solvent is highly desirable from an environmental perspective. mdpi.com The development of solvent-free condensation or cyclization reactions for synthesizing or modifying the target pyrazole would be a significant step forward. mdpi.commdpi.com

| Sustainable Method | Potential Advantage for Pyrazole Synthesis | Reference |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. | mdpi.commdpi.com |

| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, potential for solvent-free conditions. | mdpi.commdpi.com |

| Solvent-Free Synthesis | Minimizes volatile organic compound (VOC) emissions, simplifies purification. | mdpi.commdpi.com |

| Novel Catalysis | Use of recyclable catalysts, improved reaction efficiency and selectivity. | researchgate.netmdpi.com |

High-Throughput Screening and Combinatorial Chemistry Applications

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comnih.govmdpi.com this compound is an ideal starting material for generating large libraries of derivatives for biological screening.

Combinatorial Library Synthesis: The reactive bromine atom and the ester group are perfect handles for diversification. Using combinatorial approaches, these sites can be reacted with a wide array of building blocks (e.g., boronic acids for Suzuki coupling at the bromine site, or various amines to form amides from the ester) to produce thousands of distinct compounds. This allows for the rapid exploration of the chemical space around the pyrazole core.

High-Throughput Screening (HTS): These large libraries of pyrazole derivatives can then be subjected to HTS to identify compounds with specific biological activities, such as enzyme inhibition or receptor binding. nih.govresearchgate.net For example, HTS has been successfully used to discover pyrazole-based inhibitors for targets like the Hepatitis C virus (HCV) and cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. nih.govresearchgate.net The application of High-Throughput Virtual Screening (HTVS) can further accelerate this process by computationally predicting the binding of library compounds to biological targets before synthesis, saving time and resources. researchgate.net

| Technique | Application to Pyrazole Derivatives | Potential Outcome | Reference |